(2-methoxyethyl)(2-methylpropyl)nitrosoamine
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Overview
Description
(2-methoxyethyl)(2-methylpropyl)nitrosoamine is a chemical compound with the molecular formula C7H16N2O2. It is also known by its IUPAC name, N-isobutyl-N-(2-methoxyethyl)nitrous amide. This compound is a nitrosamine, which are compounds containing the nitroso functional group attached to an amine. Nitrosamines are of significant interest due to their applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Mode of Action
It is known that nitroso compounds can interact with a variety of biological targets, often through the formation of covalent bonds .
Biochemical Pathways
Nitroso compounds are known to interact with a variety of biochemical pathways, but the specific pathways affected by this compound require further investigation .
Result of Action
Nitroso compounds can have a variety of effects at the molecular and cellular level, but the specific effects of this compound require further investigation .
Biochemical Analysis
Biochemical Properties
N-Isobutyl-N-(2-methoxyethyl)nitrous amide plays a significant role in biochemical reactions, particularly in the context of nitrosation processes. It interacts with enzymes such as nitrosylases, which facilitate the transfer of the nitroso group to target molecules. This interaction often results in the formation of nitrosylated proteins, which can alter protein function and activity. Additionally, N-Isobutyl-N-(2-methoxyethyl)nitrous amide can interact with nucleophilic biomolecules, leading to the formation of stable adducts that can influence cellular processes .
Cellular Effects
The effects of N-Isobutyl-N-(2-methoxyethyl)nitrous amide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins through nitrosylation. Such modifications can lead to altered gene expression and changes in cellular metabolism. For instance, nitrosylation of transcription factors can result in the upregulation or downregulation of specific genes, thereby impacting cellular functions . Furthermore, N-Isobutyl-N-(2-methoxyethyl)nitrous amide has been shown to affect cellular redox states, potentially leading to oxidative stress and subsequent cellular responses .
Molecular Mechanism
At the molecular level, N-Isobutyl-N-(2-methoxyethyl)nitrous amide exerts its effects through the formation of nitrosylated intermediates. These intermediates can bind to various biomolecules, including proteins and nucleic acids, leading to changes in their structure and function. The compound can inhibit or activate enzymes by modifying their active sites, thereby influencing enzymatic activity. Additionally, N-Isobutyl-N-(2-methoxyethyl)nitrous amide can induce changes in gene expression by interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Isobutyl-N-(2-methoxyethyl)nitrous amide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Isobutyl-N-(2-methoxyethyl)nitrous amide can undergo hydrolysis, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of N-Isobutyl-N-(2-methoxyethyl)nitrous amide in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, N-Isobutyl-N-(2-methoxyethyl)nitrous amide can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where specific dosages result in significant biochemical and physiological changes in the animal models .
Metabolic Pathways
N-Isobutyl-N-(2-methoxyethyl)nitrous amide is involved in various metabolic pathways, primarily those related to nitrosation and nitrosylation reactions. The compound interacts with enzymes such as cytochrome P450, which can facilitate its metabolism and conversion into reactive intermediates. These intermediates can further participate in metabolic reactions, influencing metabolic flux and altering metabolite levels . Additionally, N-Isobutyl-N-(2-methoxyethyl)nitrous amide can affect the biosynthesis of other biomolecules by modifying key metabolic enzymes .
Transport and Distribution
Within cells and tissues, N-Isobutyl-N-(2-methoxyethyl)nitrous amide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight . Additionally, N-Isobutyl-N-(2-methoxyethyl)nitrous amide can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of N-Isobutyl-N-(2-methoxyethyl)nitrous amide is critical for its activity and function. The compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In these compartments, N-Isobutyl-N-(2-methoxyethyl)nitrous amide can interact with key biomolecules, influencing cellular processes such as gene expression and energy metabolism . The compound’s localization can also affect its stability and degradation, further modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-methoxyethyl)(2-methylpropyl)nitrosoamine can be synthesized through the nitrosation of secondary amines. One common method involves the reaction of N-isobutyl-N-(2-methoxyethyl)amine with a nitrosating agent such as tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyethyl)(2-methylpropyl)nitrosoamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction may yield amines.
Scientific Research Applications
(2-methoxyethyl)(2-methylpropyl)nitrosoamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other nitrosamines and related compounds.
Biology: Nitrosamines are studied for their biological activity, including their potential carcinogenic effects.
Medicine: Research into nitrosamines includes their potential use in drug development and cancer research.
Industry: Nitrosamines are used in the production of rubber and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid: This compound shares structural similarities with (2-methoxyethyl)(2-methylpropyl)nitrosoamine but has different functional groups and applications.
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide: This compound has a similar methoxyethyl group but differs in its overall structure and chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitroso group makes it particularly interesting for studies related to nitrosation reactions and their biological implications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(2-methylpropyl)nitrous amide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2)6-9(8-10)4-5-11-3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWATVFVXGIKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCOC)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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